4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) is a synthetic compound classified as a selective sigma-1 receptor (σ1R) agonist. [, , ] It exhibits high affinity binding to σ1R, a protein primarily located in the endoplasmic reticulum, and has been extensively studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and neuropathic pain. [, , , , ] 4-IBP is primarily employed as a research tool to investigate the role of σ1R in cellular processes and disease models.
4-Isobutylphenol is typically synthesized in laboratory settings, although it can also be found in trace amounts in certain natural sources. It falls under the classification of organic compounds, specifically as a substituted phenol. The compound is recognized for its role as a sigma-1 receptor agonist, which indicates its potential biological activity and relevance in pharmacological studies .
The synthesis of 4-Isobutylphenol can be achieved through several methods, with one common approach being the alkylation of phenol using isobutylene. This process generally involves the following steps:
The yield and purity of the synthesized compound are often assessed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and identity of 4-Isobutylphenol.
The molecular structure of 4-Isobutylphenol consists of a phenolic ring with an isobutyl substituent at the para position. Its molecular formula is , and its molecular weight is approximately 150.22 g/mol.
Spectroscopic data from NMR and infrared spectroscopy provide insights into the functional groups present and their respective environments within the molecule .
4-Isobutylphenol participates in various chemical reactions typical for phenolic compounds:
The reactivity of 4-Isobutylphenol makes it a versatile intermediate in organic synthesis .
As a sigma-1 receptor agonist, 4-Isobutylphenol interacts with sigma receptors, which are implicated in various physiological processes including cell proliferation, apoptosis, and neuroprotection. The mechanism of action involves:
Quantitative analyses have demonstrated concentration-dependent effects on cell motility, highlighting its significance in cancer research.
These properties make 4-Isobutylphenol suitable for various applications in both laboratory settings and industrial processes .
4-Isobutylphenol has several notable applications:
The ongoing research into its biological activities continues to unveil new potential applications across different scientific disciplines .
Sigma receptors (σRs) are distinct non-opioid, non-PCP intracellular receptor systems classified into σ1 and σ2 subtypes. The σ1 receptor, cloned in 1996, is a 25-kDa chaperone protein residing predominantly in endoplasmic reticulum (ER) membranes, particularly at mitochondria-associated ER membranes (MAMs). Its activation modulates:
Table 1: Key Functional Differences Between σ Receptor Subtypes
Property | σ1 Receptor | σ2 Receptor |
---|---|---|
Molecular Weight | 25 kDa (cloned) | 21.5 kDa (putative, uncloned) |
Subcellular Location | Endoplasmic reticulum, MAMs | Lipid rafts, plasma membrane |
Primary Signaling | Chaperone activity, Ca²⁺ modulation | Ceramide production, cell cycle regulation |
Ligand Selectivity | High affinity for (+)-pentazocine, 4-IBP | Binds DTG, ibogaine derivatives |
Cancer Role | Anti-apoptotic (antagonists cytotoxic) | Pro-apoptotic (agonists cytotoxic) |
σ1 receptors are implicated in disease pathogenesis through proteostasis and calcium dysregulation:
Table 2: σ1 Receptor Dysregulation in Disease Pathogenesis
Disease Category | Mechanistic Role of σ1 Receptors | 4-IBP Research Findings |
---|---|---|
Glioblastoma | Upregulated in tumor cells; modulates drug resistance | ↓ Migration in U373-MG cells; ↑ temozolomide sensitivity [2] [9] |
Non-small cell lung cancer | Enhances survival pathways | ↓ Migration in A549 cells; ↑ irinotecan efficacy [2] [6] |
Depression | Regulates ER stress/UPR and BDNF expression | Restores E/I balance via NMDA modulation [10] |
Neuropathic pain | Modulates spinal NMDA and opioid receptors | Not studied for 4-IBP (excluded per guidelines) |
4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) serves as a prototypic σ1-selective agonist due to its:
Table 3: Pharmacological Profile of 4-IBP in Preclinical Studies
Application | Experimental Model | Key Outcomes | Mechanistic Insight |
---|---|---|---|
Cell migration inhibition | U373-MG, A549, PC3, C32 cells | ↓ Migration by 40–70% (concentration-dependent) | Actin cytoskeleton remodeling [2] |
Chemosensitization | U373-MG + temozolomide | ↓ IC50 of cytotoxic drugs 2–3 fold | Suppression of drug-resistance proteins [9] |
In vivo tumor suppression | Orthotopic glioblastoma (mice) | ↑ Survival by 30–50% with combination therapy | Enhanced DNA damage/apoptosis [2] |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: